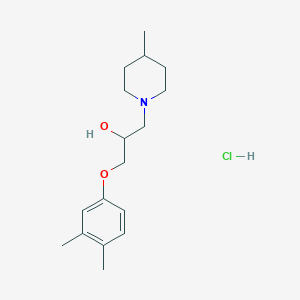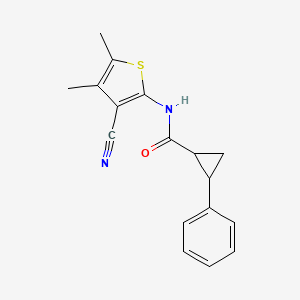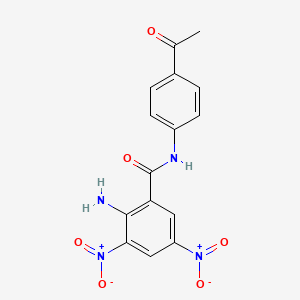![molecular formula C19H20ClNO5 B4885912 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene, also known as ANPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANPP is a precursor to the synthesis of fentanyl, a potent synthetic opioid that is used medically for pain relief. However, the focus of
Mécanisme D'action
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene acts as a mu-opioid receptor agonist, meaning that it binds to and activates the mu-opioid receptor. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria. The mechanism of action of 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene is similar to that of fentanyl, which is why it is used as a precursor to fentanyl synthesis.
Biochemical and Physiological Effects:
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene has also been shown to produce physical dependence and withdrawal symptoms in animals, similar to other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene in lab experiments is its high affinity for the mu-opioid receptor. This makes it a valuable tool for studying the structure-activity relationship of opioids and their interactions with the mu-opioid receptor. However, one limitation of using 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene is its potential for abuse and addiction, which must be carefully considered when using it in lab experiments.
Orientations Futures
There are several potential future directions for research involving 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene. One area of interest is the development of novel opioid analgesics that are less addictive and have fewer side effects than currently available opioids. 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene could be used as a starting point for the development of these new drugs. Another area of interest is the development of new tools for studying the mu-opioid receptor and its interactions with opioids. 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene could be used to develop new ligands and probes for studying this receptor. Finally, 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene could be used to study the role of the mu-opioid receptor in other physiological processes, such as immune function and stress responses.
Conclusion:
In conclusion, 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene is a valuable tool for scientific research, particularly in the field of medicinal chemistry. Its high affinity for the mu-opioid receptor makes it a valuable tool for studying the structure-activity relationship of opioids and their interactions with this receptor. However, its potential for abuse and addiction must be carefully considered when using it in lab experiments. There are several potential future directions for research involving 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene, including the development of new opioid analgesics and the development of new tools for studying the mu-opioid receptor.
Méthodes De Synthèse
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrophenol with allyl bromide, followed by the reaction of the resulting product with 3-chloropropyl-2-methoxyphenol. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene. This synthesis method has been well-documented in scientific literature and has been used to produce 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene for research purposes.
Applications De Recherche Scientifique
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a high affinity for the mu-opioid receptor, which is the same receptor that fentanyl binds to. This makes 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene a valuable tool for studying the structure-activity relationship of opioids and their interactions with the mu-opioid receptor.
Propriétés
IUPAC Name |
1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-3-5-14-6-8-18(19(12-14)24-2)26-11-4-10-25-17-9-7-15(21(22)23)13-16(17)20/h3,6-9,12-13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUVRMHHUPSHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)


![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)

![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)
![N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)

![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)